REACTION_CXSMILES
|
[OH-].[Na+].[CH:3]12[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([O:31]C)=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:24])([CH3:23])[CH3:22])=[O:15])[CH2:10]2>CO>[CH:3]12[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH:4]1[NH:13][C:14]([C:16]1[CH:17]=[N:18][N:19]([C:25]3[CH:34]=[CH:33][C:28]([C:29]([OH:31])=[O:30])=[CH:27][CH:26]=3)[C:20]=1[C:21]([CH3:23])([CH3:24])[CH3:22])=[O:15])[CH2:12]2 |f:0.1|
|
Name
|
|
Quantity
|
51.7 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
methyl 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoate
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)OC)C=C2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
diluted with water (100 mL)
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with EtOAc (500 mL)
|
Type
|
WASH
|
Details
|
washed sequentially with water (2×100 mL), and saturated brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a pale yellow solid
|
Type
|
WASH
|
Details
|
The solid was washed with EtOAc (20 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(C3CC(CC(C1)C3)C2)NC(=O)C=2C=NN(C2C(C)(C)C)C2=CC=C(C(=O)O)C=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.89 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |